molecular formula C4H4FN3O B048100 5-Fluorocytosine CAS No. 117969-88-7

5-Fluorocytosine

Cat. No.: B048100
CAS No.: 117969-88-7
M. Wt: 129.09 g/mol
InChI Key: XRECTZIEBJDKEO-UHFFFAOYSA-N
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Description

Flucytosine is a synthetic antimycotic compound first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. Flucytosine is particularly effective against Candida and Cryptococcus species, making it a valuable treatment for severe systemic fungal infections .

Mechanism of Action

Flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil .

Safety and Hazards

Flucytosine can cause serious side effects including hepatotoxicity and bone-marrow depression. These side effects are concentration-dependent, predictable, possibly avoidable with close monitoring to maintain Flucytosine concentrations at <100 mg/L, and reversible with drug discontinuation or reduction of dose .

Future Directions

Flucytosine has an important role in combination therapy for yeast and dematiaceous infections and probably as monotherapy for urinary candidiasis, with a modest risk of resistance emergence . Facilitating access to flucytosine in regions (especially low-income countries) might alleviate the mortality of invasive fungal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flucytosine is synthesized through the fluorination of cytosine. The process involves the reaction of cytosine with fluorine gas under controlled conditions to introduce the fluorine atom into the cytosine molecule. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the proper incorporation of the fluorine atom .

Industrial Production Methods: Industrial production of flucytosine involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities. The final product is then formulated into various dosage forms for medical use .

Comparison with Similar Compounds

Flucytosine is often compared with other antifungal agents such as:

Flucytosine’s uniqueness lies in its ability to be converted into an active metabolite within fungal cells, providing a targeted approach to disrupting fungal nucleic acid synthesis .

Properties

IUPAC Name

6-amino-5-fluoro-1H-pyrimidin-2-one
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InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
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InChI Key

XRECTZIEBJDKEO-UHFFFAOYSA-N
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Canonical SMILES

C1=NC(=O)NC(=C1F)N
Source PubChem
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Molecular Formula

C4H4FN3O
Record name flucytosine
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DSSTOX Substance ID

DTXSID3023059
Record name Flucytosine
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Molecular Weight

129.09 g/mol
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Physical Description

Solid
Record name Flucytosine
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Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L
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Mechanism of Action

Although the exact mode of action is unknown, it has been proposed that flucytosine acts directly on fungal organisms by competitive inhibition of purine and pyrimidine uptake and indirectly by intracellular metabolism to 5-fluorouracil. Flucytosine enters the fungal cell via cytosine permease; thus, flucytosine is metabolized to 5-fluorouracil within fungal organisms. The 5-fluorouracil is extensively incorporated into fungal RNA and inhibits synthesis of both DNA and RNA. The result is unbalanced growth and death of the fungal organism. It also appears to be an inhibitor of fungal thymidylate synthase., Flucytosine may be fungistatic or fungicidal in action depending on the concentration of the drug. Two possible mechanisms of action have been identified for flucytosine. Flucytosine appears to enter fungal cells via the action of fungal-specific cytosine permease. Inside the cell, flucytosine is converted into fluorouracil (5-FU) by cytosine deaminase and then after several intermediate steps is converted into 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA and interferes with protein synthesis. Flucytosine also appears to be converted to 5-fluorodeoxyuridine monophosphate, which noncompetitively inhibits thymidylate synthetase and interferes with DNA synthesis. Flucytosine does not appear to have antineoplastic activity.
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Color/Form

White crystalline solid

CAS No.

2022-85-7
Record name Flucytosine
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Melting Point

295-297 °C (dec), 296 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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